Cas no 1007-42-7 ((S)-2-Amino-3-(1H-imidazol-4-yl)-propanoic acid dihydrochloride)

(S)-2-Amino-3-(1H-imidazol-4-yl)-propanoic acid dihydrochloride, commonly known as L-Histidine dihydrochloride, is a hydrochloride salt derivative of the essential amino acid L-histidine. This compound is widely utilized in biochemical and pharmaceutical research due to its high purity and stability. The dihydrochloride form enhances solubility in aqueous solutions, making it suitable for cell culture media, enzymatic studies, and peptide synthesis. Its imidazole functional group plays a critical role in buffer systems and metal ion chelation. The product is characterized by consistent quality, ensuring reproducibility in experimental applications. It is commonly employed in studies involving protein structure, enzyme mechanisms, and histidine-related metabolic pathways.
(S)-2-Amino-3-(1H-imidazol-4-yl)-propanoic acid dihydrochloride structure
1007-42-7 structure
Product Name:(S)-2-Amino-3-(1H-imidazol-4-yl)-propanoic acid dihydrochloride
CAS No:1007-42-7
MF:C6H10ClN3O2
MW:191.615499973297
MDL:MFCD00066569
CID:40532
PubChem ID:66091
Update Time:2025-06-25

(S)-2-Amino-3-(1H-imidazol-4-yl)-propanoic acid dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • (S)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid dihydrochloride
    • L-Histidine hydrochloride solution
    • histidine hydrochloride
    • L-Histidine hydrochloride
    • L-histidine monohydrochloride
    • (S)-2-Amino-3-(1H-imidazol-4-yl)-propanoic acid dihydrochloride
    • L-HISTIDINE DIHYDROCHLORIDE CRYSTALLINE
    • L-HISTIDINE DI HCL
    • L-Histidine dihydrochloride
    • L-HISTIDINE HCL
    • Histidine,hydrochloride, L- (8CI)
    • L-Histidine, hydrochloride (9CI)
    • His HCl
    • H-His-OH.xHCl
    • Crystalline2HCl
    • L-Histdine Dihydrochloride
    • (2S)-2-amino-3-(1H-imidazol-5-yl)propionic acid hydrochloride
    • (2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid hydrochloride
    • SCHEMBL209483
    • EN300-74584
    • (S)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride
    • Histidine hydrochloride, L-
    • A929240
    • AI3-18473
    • HISTIDINE HCL [INCI]
    • Histidine HCl
    • H 8125
    • Histidine monohydrochloride [NF]
    • H-His-OH.HCl.H2O
    • L-Histidine hydrochloride (VAN)
    • HISTIDINE HYDROCHLORIDE [WHO-DD]
    • DTXCID70700
    • EINECS 213-754-2
    • OSMHYDRAN LS 8453
    • 645-35-2
    • CAS-645-35-2
    • CS-0009863
    • MFCD00064556
    • L-Hisidine monohydrocholoride
    • SR-01000075269-1
    • QZNNVYOVQUKYSC-JEDNCBNOSA-N
    • Histidine monohydrochloride, L-(+)-
    • propanoic acid hydrochloride
    • HISTIDINE, L-, MONOHYDROCHLORIDE
    • (2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride
    • Histidine, monohydrochloride
    • (2S)-2-amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride
    • EU-0100566
    • NCGC00261251-01
    • l-Histidine.HCl
    • FD20036
    • DS-6380
    • LP00566
    • NSC 206275
    • NS00079890
    • (-)-Histidine monohydrochloride
    • L-Histidine, hydrochloride (1:1)
    • L-Histidine, monohydrochloride
    • UNII-1D5Q932XM6
    • CCG-221870
    • Tox21_500566
    • H-His-OH.HCl
    • NSC 257867
    • PHOTONYL
    • SUNACTYL LS 9610
    • EINECS 229-266-8
    • 1D5Q932XM6
    • HISTIDINE MONOHYDROCHLORIDE ANHYDROUS
    • Q27252266
    • DTXSID3020700
    • (2S)-2-Amino-3-(1H-imidazol-4-yl)-propanoic acid hydrochloride
    • L-Histidine, monohydrochloride, hydrate
    • Histidine hydrochloride (VAN)
    • L-Histidine Hydrochloride,(S)
    • A867866
    • Histidine-L-HCl
    • NCGC00093950-01
    • (S)-2-Amino-3-(1h-imidazol-5-yl)propanoic acid hydrochloride
    • Histidine, hydrochloride (1:1)
    • 70605-39-9
    • (S)-2-amino-3-(1H-imidazol-4-yl)
    • NS00079950
    • (-)-Histidine monohydrochloride; Histidine hydrochloride; Histidine monohydrochloride; L-Histidine hydrochloride
    • CHEMBL1256578
    • ?L-Histidine hydrochloride
    • Histidine, monohydrochloride, DL-
    • (S)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid HCl
    • S(+)-alpha-Amino-1H-imidazole-4-propanoic acid hydrochloride
    • J-521646
    • 1007-42-7
    • NSC-257867
    • SR-01000075269
    • DL-Histidine, hydrochloride
    • L-Histidine HCl (H-L-His-OH.HCl)
    • Histidine monohydrochloride
    • AKOS015898038
    • EINECS 211-438-9
    • Tox21_111234
    • P.P.A.A.
    • Histidine, hydrochloride
    • H0150
    • 56272-24-3
    • DB-308116
    • DB-029959
    • L-histidin hydrochloride
    • L-HISTIDINE MONOHYDROCHLORIDE [FCC]
    • 7048024: LHistidine monohydrochloride, monohydrate
    • 645352: ()Histidine monohydrochloride
    • CCRIS 7814
    • Histidine monohydrochloride, L(+)
    • Histidine hydrochloride, L
    • 211-438-9
    • 213-754-2
    • LHistidine, hydrochloride (1:1)
    • AAA64535
    • LHistidine, monohydrochloride
    • MDL: MFCD00066569
    • Inchi: 1S/C6H9N3O2.ClH/c7-5(6(10)11)1-4-2-8-3-9-4;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H/t5-;/m0./s1
    • InChI Key: QZNNVYOVQUKYSC-JEDNCBNOSA-N
    • SMILES: Cl.OC([C@H](CC1=CN=CN1)N)=O

Computed Properties

  • Exact Mass: 191.04600
  • Monoisotopic Mass: 191.0461543g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 151
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • Topological Polar Surface Area: 92

Experimental Properties

  • Melting Point: 240-245 °C (dec.)
  • Boiling Point: 458.9°C at 760 mmHg
  • PSA: 92.00000
  • LogP: 0.86640

(S)-2-Amino-3-(1H-imidazol-4-yl)-propanoic acid dihydrochloride Security Information

  • Hazard Statement: H302-H315-H319-H335
  • Hazardous Material transportation number:UN 1789 8/PG 3
  • WGK Germany:3
  • Safety Instruction: S22-S24/25
  • FLUKA BRAND F CODES:3-10
  • Safety Term:S22-S24/25

(S)-2-Amino-3-(1H-imidazol-4-yl)-propanoic acid dihydrochloride Customs Data

  • HS CODE:2922499990
  • Customs Data:

    China Customs Code:

    2933290090

    Overview:

    2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(S)-2-Amino-3-(1H-imidazol-4-yl)-propanoic acid dihydrochloride Pricemore >>

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(S)-2-Amino-3-(1H-imidazol-4-yl)-propanoic acid dihydrochloride Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:1007-42-7)L-Histidine hydrochloride
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:1007-42-7)L-Histidine hydrochloride
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(S)-2-Amino-3-(1H-imidazol-4-yl)-propanoic acid dihydrochloride Related Literature

Additional information on (S)-2-Amino-3-(1H-imidazol-4-yl)-propanoic acid dihydrochloride

CAS No. 1007-42-7: (S)-2-Amino-3-(1H-imidazol-4-yl)-propanoic acid dihydrochloride

Introduction to CAS No. 1007-42-7

CAS No. 1007-42-7, commonly referred to as (S)-2-Amino-3-(1H-imidazol-4-yl)-propanoic acid dihydrochloride, is a significant compound in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The molecule consists of an imidazole ring fused with an amino acid derivative, making it a versatile compound for various biological studies.

Chemical Structure and Properties

The chemical structure of (S)-2-Amino-3-(1H-imidazol-4-yl)-propanoic acid dihydrochloride is characterized by an imidazole moiety attached to a chiral amino acid backbone. The imidazole ring, a five-membered heterocyclic structure, contributes to the compound's ability to form hydrogen bonds and participate in π-interactions, which are crucial for its bioactivity. The presence of the amino group (-NH₂) and the carboxylic acid (-COOH) group further enhances its versatility in binding to various biological targets.

Synthesis and Purification

The synthesis of (S)-2-Amino-3-(1H-imidazol-4-yl)-propanoic acid dihydrochloride involves a multi-step process that includes the formation of the imidazole ring followed by the incorporation of the amino acid moiety. Recent advancements in asymmetric synthesis have enabled the selective formation of the (S) enantiomer, which is critical for its pharmacological activity. Purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization are employed to ensure high purity levels, making it suitable for both research and therapeutic applications.

Biological Activity and Applications

Research into (S)-2-Amino-3-(1H-imidazol-4-yl)-propanoic acid dihydrochloride has revealed its potential as a modulator of various biological pathways. Studies have shown that this compound exhibits significant activity against certain enzymes and receptors, making it a promising candidate for drug development in areas such as neurodegenerative diseases and cancer therapy.

Recent findings from clinical trials suggest that this compound may play a role in enhancing cognitive function by modulating neurotransmitter systems. Additionally, its ability to inhibit specific kinases has opened new avenues for its use in targeted therapies.

Safety and Toxicology

As with any pharmaceutical candidate, understanding the safety profile of (S)-2-Amino-3-(1H-imidazol-4-yli-propanoic acid dihydrochloride) is paramount. Preclinical studies have demonstrated that the compound exhibits low toxicity at therapeutic doses, with no significant adverse effects observed in animal models. However, further long-term studies are required to fully assess its safety profile for human use.

Conclusion

CAS No. 1007-42-, or (S)-2-Amino -3 -(1 H -imidazol -4 -yl) propanoic acid dihydrochloride, represents a promising advancement in medicinal chemistry. Its unique structure, coupled with recent research findings, positions it as a potential breakthrough in treating various diseases. Continued research into its mechanisms of action and therapeutic applications will undoubtedly shed more light on its full potential in the field of medicine.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:1007-42-7)L-Histidine hydrochloride
sfd8397
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:1007-42-7)L-Histidine hydrochloride
LE9889;LE495
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
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